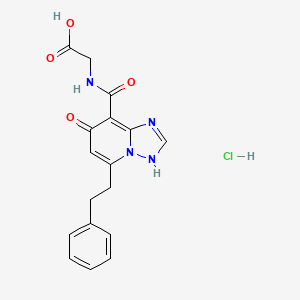

JTZ-951 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JTZ-951 hydrochloride is a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase. This compound has shown significant potential in the treatment of renal anemia by stabilizing hypoxia-inducible factor proteins and inducing erythropoiesis .

Preparation Methods

JTZ-951 hydrochloride is chemically synthesized at the Central Pharmaceutical Research Institute, Japan Tobacco Inc. The synthetic route involves the use of triazolopyridine derivatives, which show potent prolyl hydroxylase inhibitory activities . The preparation method includes optimizing the efficacy of erythropoietin release in cells and in vivo by improving cell permeability .

Chemical Reactions Analysis

JTZ-951 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction is crucial for the activation of the compound.

Reduction: Used to stabilize the compound in its active form.

Substitution: Commonly involves the replacement of functional groups to enhance the compound’s efficacy.

Common reagents used in these reactions include triazolopyridine derivatives and various catalysts to facilitate the reactions. The major products formed from these reactions are stable, active forms of this compound .

Scientific Research Applications

JTZ-951 hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying hypoxia-inducible factor prolyl hydroxylase inhibitors.

Medicine: Shows therapeutic potential against tubular interstitial fibrosis and renal anemia.

Industry: Used in the development of next-generation treatments for renal anemia.

Mechanism of Action

JTZ-951 hydrochloride exerts its effects by inhibiting hypoxia-inducible factor prolyl hydroxylase. This inhibition stabilizes hypoxia-inducible factor proteins, which in turn induces erythropoiesis without affecting the function of vascular endothelial growth factor . The molecular targets involved include hypoxia-inducible factor proteins and prolyl hydroxylase enzymes .

Comparison with Similar Compounds

JTZ-951 hydrochloride is unique compared to other similar compounds due to its potent inhibitory activity and favorable pharmacokinetic properties. Similar compounds include:

- Daprodustat

- Roxadustat

- Vadadustat

These compounds also inhibit hypoxia-inducible factor prolyl hydroxylase but differ in their chemical structures and pharmacokinetic profiles .

Properties

Molecular Formula |

C17H17ClN4O4 |

|---|---|

Molecular Weight |

376.8 g/mol |

IUPAC Name |

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid;hydrochloride |

InChI |

InChI=1S/C17H16N4O4.ClH/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24;/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24);1H |

InChI Key |

CREWSCYEFIKFBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11937585.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoate](/img/structure/B11937599.png)

![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)

![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)